6-(cyclohexylamino)-3-methyl-5-nitroso-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(cyclohexylamino)-3-methyl-5-nitroso-1H-pyrimidine-2,4-dione is a pyrimidone and a nitroso compound.
Scientific Research Applications
Antitumor Activity
6-(cyclohexylamino)-3-methyl-5-nitroso-1H-pyrimidine-2,4-dione and its metal complexes, including Ti(IV), Zn(II), Fe(III), and Pd(II), have shown significant antitumor activity against cancer cells such as K562 (human chronic myeloid leukemia) and Jurkat (human T lymphocyte carcinoma) cells (Shabani et al., 2009).
Chemical and Structural Studies
The chemical and electrochemical properties, as well as structural characteristics of derivatives of this compound, have been investigated. This includes studies on their spectroscopic properties, cyclic voltammetry, X-Ray analysis, and theoretical calculations (Nitta et al., 2004).
Analytical Chemistry
6-Hydroxy-5-[(2-hydroxy- 6-oxocyclohex-1-en-1-yl)(2-nitrophenyl)methyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, a compound related to this compound, was synthesized and analyzed using spectral methods and X-ray single-crystal diffraction. Its molecular geometry and electronic absorption spectra were also examined (Barakat et al., 2018).
Synthesis of Derivatives
Research has been conducted on the synthesis of new derivatives, such as thietanylpyrimidine and thietanylimidazole derivatives, which involve the modification of the pyrimidine-2,4(1H,3H)-dione structure (Meshcheryakova & Kataev, 2013).
Oxidation and Isomerism Studies
Studies have examined the oxidation and isomerism of thietane-containing heterocycles related to this compound. This research provides insights into the effects of oxidation on the quality of the final products and optimal conditions for these reactions (Meshcheryakova et al., 2014).
Synthesis of Heterocyclic Compounds
Research on the regioselective synthesis of pyrimidine annelated heterocycles from related structures has been conducted, providing insights into the synthesis process and the resulting yield of different heterocyclic compounds (Majumdar et al., 2001).
NO-Generating Property
Research on 4H-[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides, related to this compound, explored their NO-generating properties and the generation of nitric oxide under physiological conditions (Sako et al., 1998).
Properties
Molecular Formula |
C11H16N4O3 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
6-(cyclohexylamino)-3-methyl-5-nitroso-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N4O3/c1-15-10(16)8(14-18)9(13-11(15)17)12-7-5-3-2-4-6-7/h7,12H,2-6H2,1H3,(H,13,17) |
InChI Key |
SWLJVDNUQDIJCV-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=C(NC1=O)NC2CCCCC2)N=O |
Canonical SMILES |
CN1C(=O)C(=C(NC1=O)NC2CCCCC2)N=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.